molecular formula C19H32O3 B3329770 5alpha-Androstan-3alpha,16beta,17beta-triol CAS No. 63230-55-7

5alpha-Androstan-3alpha,16beta,17beta-triol

Cat. No.: B3329770
CAS No.: 63230-55-7
M. Wt: 308.5 g/mol
InChI Key: CXGDRQWRJUSSAR-XKYJBRGQSA-N
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Description

5alpha-Androstan-3alpha,16beta,17beta-triol is a steroid derivative belonging to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have significant effects on scalp and body hair in humans .

Preparation Methods

The synthesis of 5alpha-Androstan-3alpha,16beta,17beta-triol typically involves multi-step organic synthesis processes. One common route starts with the reduction of androstenedione to 5alpha-androstanediol, followed by selective hydroxylation at the 16beta position. Industrial production methods often involve the use of microbial biotransformation to introduce specific hydroxyl groups at desired positions .

Chemical Reactions Analysis

5alpha-Androstan-3alpha,16beta,17beta-triol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction reactions can further reduce ketones to alcohols.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

5alpha-Androstan-3alpha,16beta,17beta-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5alpha-Androstan-3alpha,16beta,17beta-triol involves its interaction with androgen receptors. It binds to these receptors, influencing the transcription of specific genes involved in the development of masculine characteristics. The molecular targets include androgen receptors in various tissues, and the pathways involved are related to steroid hormone signaling .

Comparison with Similar Compounds

5alpha-Androstan-3alpha,16beta,17beta-triol can be compared with other similar compounds such as:

    5alpha-Androstan-3alpha,17beta-diol: Another androgen derivative with similar effects on androgen receptors.

    5alpha-Androstan-3beta,17alpha-diol: Known for its role in regulating gonadotropin secretion.

    5alpha-Androstan-3alpha,17beta-diol: Used in research for its anti-inflammatory properties.

These compounds share structural similarities but differ in their specific hydroxylation patterns and biological activities, highlighting the uniqueness of this compound.

Properties

CAS No.

63230-55-7

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,16R,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,17+,18-,19-/m0/s1

InChI Key

CXGDRQWRJUSSAR-XKYJBRGQSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@H]4O)O)C)O

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(C4O)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(C4O)O)C)O

Origin of Product

United States

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